molecular formula C22H28N2O4 B2695808 Methyl 4-(((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 1235668-40-2

Methyl 4-(((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2695808
CAS No.: 1235668-40-2
M. Wt: 384.476
InChI Key: YRJDDDNDILJUFJ-UHFFFAOYSA-N
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Description

Methyl 4-(((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C22H28N2O4 and its molecular weight is 384.476. The purity is usually 95%.
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Scientific Research Applications

Analgesic Potential

Aromatic carboxylic esters of 1-methyl-4-piperidinol, structurally related to Methyl 4-(((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)carbamoyl)benzoate, have been synthesized and evaluated for analgesic activity. One of the compounds in this group demonstrated significant analgesic activity, nearly twice as active as codeine in the mouse hot-plate assay, with no morphine-like physical dependence liability observed in monkeys (Waters, 1978).

Antibacterial and Cytotoxic Activities

Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, structurally related to the compound , have shown significant in vitro antibacterial and cytotoxic activities. One of the derivatives exhibited superior antibacterial efficacies and biofilm inhibition activities compared to the reference drug, Ciprofloxacin, and also demonstrated excellent inhibitory activities against MurB enzyme, which is crucial for bacterial cell wall synthesis (Mekky & Sanad, 2020).

Potential in Antidepressant Therapy

Lu AA21004, a novel antidepressant structurally similar to this compound, has been shown to be metabolized in humans to produce a variety of metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, and a benzylic alcohol. The metabolism pathways involved various cytochrome P450 enzymes (Hvenegaard et al., 2012).

Synthesis and Antimicrobial Activity

Compounds containing 4-(un)substituted phenylcarbamoyl methyl ester, which bear resemblance to the compound , have been synthesized and evaluated for their antimicrobial activity. Some of these compounds exhibited significant anti-inflammatory properties and PGE2 inhibitory properties, suggesting potential applications in the treatment of inflammation and related disorders (Barsoum et al., 2009).

Properties

IUPAC Name

methyl 4-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-15-12-20(16(2)28-15)14-24-10-8-17(9-11-24)13-23-21(25)18-4-6-19(7-5-18)22(26)27-3/h4-7,12,17H,8-11,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJDDDNDILJUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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